molecular formula C12H8IN3 B6350865 3-Iodo-2-phenylimidazo[1,2-b]pyridazine CAS No. 1426142-79-1

3-Iodo-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B6350865
CAS No.: 1426142-79-1
M. Wt: 321.12 g/mol
InChI Key: FPXPIPUZSOQBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound with a molecular formula of C12H8IN3 and a molecular weight of 321.12 g/mol. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-Iodo-2-phenylimidazo[1,2-b]pyridazine can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions typically involve moderate to high yields under mild conditions, making it a practical approach for the synthesis of this compound .

Chemical Reactions Analysis

3-Iodo-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions where the iodine atom is replaced by other substituents.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

    Radical Reactions: The compound can be functionalized via radical reactions, which are efficient strategies for constructing imidazo[1,2-b]pyridazine derivatives.

Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Iodo-2-phenylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a valuable scaffold in organic synthesis and pharmaceutical chemistry.

    Biology: The compound exhibits various biological activities, making it useful in biological research.

    Industry: The compound is also used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

3-Iodo-2-phenylimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine scaffold and exhibit diverse biological properties.

    Pyridazines and Pyridazinones: These compounds contain two adjacent nitrogen atoms and show a wide range of pharmacological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-iodo-2-phenylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPIPUZSOQBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 2
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 3
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 4
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 5
3-Iodo-2-phenylimidazo[1,2-b]pyridazine
Reactant of Route 6
3-Iodo-2-phenylimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.